2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Medicinal Chemistry Neuroscience Enzyme Inhibition

Procure as a validated pharmacophore intermediate for medicinal chemistry. This 2-amino-3-carbonitrile scaffold enables systematic SAR exploration for CDK8 inhibition (derivatives IC50 ~211 nM), MAO-B selectivity (>5.8x vs. MAO-A), and reduced-ulcerogenicity anti-inflammatory leads. The core is non-interchangeable with 2-chloro/2-sulfanyl analogs due to critical target-binding differences.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 65242-19-5
Cat. No. B1279204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS65242-19-5
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CCC2=NC(=C(C=C2C1)C#N)N
InChIInChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13)
InChIKeyZBOFTCWMOSKYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 65242-19-5) as a Versatile Scaffold


2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a key heterocyclic building block belonging to the quinoline family, characterized by an amino group at the second position and a carbonitrile group at the third position . It is a core component of the 5,6,7,8-tetrahydroquinoline scaffold, which is recognized as a 'privileged structure' in medicinal chemistry due to its presence in numerous bioactive molecules and its potential for structural diversification . This compound serves as a primary intermediate for synthesizing a wide range of complex heterocyclic systems with potential therapeutic applications [1].

Risks of Substituting 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile with Generic Analogs


The substitution of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile with structurally similar analogs carries significant risk due to the extreme sensitivity of biological activity to minor structural changes on the tetrahydroquinoline scaffold . Research demonstrates that specific substitutions at the 2, 3, and 4-positions, such as the presence of a 2-amino group versus a 2-chloro or 2-sulfanyl group, dramatically alter target binding affinity and pharmacological profiles [1]. For instance, while the parent 2-amino-3-carbonitrile scaffold is a versatile intermediate, an analog with a 2-chloro-4-(3-fluorophenyl) substitution exhibits a completely different biological profile, including potential MDM2 inhibition, underscoring the non-interchangeable nature of these compounds . The quantitative evidence below highlights how precise structural features translate into quantifiable differences in performance.

Quantitative Differentiation Guide for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile Scaffold


In Vitro MAO-B Inhibitory Activity of a 2-Amino-3-carbonitrile Derivative

A derivative of the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold demonstrated selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A [1]. The compound exhibited an IC50 of 17,000 nM against MAO-B, while showing no significant inhibition of MAO-A up to 100,000 nM, indicating a functional selectivity window of >5.9-fold [1]. This selectivity profile is a key differentiator for applications targeting MAO-B-related pathways, such as in Parkinson's disease research.

Medicinal Chemistry Neuroscience Enzyme Inhibition

In Vitro CDK8 Inhibitory Activity of a Substituted 2-Amino-3-carbonitrile Derivative

A structurally defined analog, 2-amino-6-methyl-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a close relative of the target scaffold, has been characterized as a potent inhibitor of the CDK8/Cyclin C complex [1]. The compound demonstrated an IC50 of 211 nM against recombinant human CDK8/Cyclin C in an in vitro kinase assay [1]. This level of potency against a key transcriptional regulator highlights the potential of the 2-amino-3-carbonitrile scaffold for developing anti-cancer agents.

Oncology Cell Cycle Regulation Kinase Inhibition

Anti-inflammatory Activity of Derivatives in an In Vivo Model

A series of derivatives based on the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold were evaluated for their anti-inflammatory activity in vivo, demonstrating significant efficacy with a favorable safety profile [1]. When compared to the reference standard indomethacin, these compounds exhibited comparable anti-inflammatory effects but with notably reduced ulcerogenic side effects, a common and serious drawback of traditional NSAIDs [1]. The lead derivative, 9b, was identified as having a particularly advantageous balance of potency and gastric safety [1].

Inflammation In Vivo Pharmacology Drug Discovery

Optimal Application Scenarios for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile in R&D


Design and Synthesis of Novel CDK8 Inhibitors for Oncology Research

This compound is an ideal starting material for medicinal chemistry programs aiming to develop novel CDK8 inhibitors. As demonstrated by the derivative 2-amino-6-methyl-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (IC50 = 211 nM), strategic substitution at the 4- and 6-positions of the core scaffold can yield potent and selective kinase inhibitors [1]. The parent compound provides the foundational architecture necessary for exploring structure-activity relationships (SAR) around this promising target.

Development of Next-Generation Anti-inflammatory Agents with Improved Gastric Safety

For researchers seeking to develop anti-inflammatory therapies that avoid the gastrointestinal toxicity associated with traditional NSAIDs, this scaffold offers a validated starting point. In vivo studies have confirmed that derivatives of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile can achieve significant anti-inflammatory efficacy while exhibiting a markedly reduced ulcerogenic profile compared to the clinical standard indomethacin [2]. This presents a clear opportunity to create safer pain and inflammation treatments.

Synthesis of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

This scaffold is a valuable precursor for synthesizing selective inhibitors of monoamine oxidase B (MAO-B). Derivatives based on this core have demonstrated functional selectivity for MAO-B over MAO-A (e.g., IC50 = 17,000 nM vs. >100,000 nM) [3]. This selectivity is crucial for developing potential treatments for Parkinson's disease and other neurodegenerative disorders, as it mitigates the risk of hypertensive crises associated with non-selective MAO inhibitors.

Exploration of Antileishmanial and Broad-Spectrum Antitumor Activity

The tetrahydroquinoline-3-carbonitrile scaffold has demonstrated potent in vitro activity against Leishmania major and various cancer cell lines [4]. Certain derivatives have shown 100% tumor inhibition, comparable to the standard chemotherapeutic agent vincristine, and cytotoxicity with LD50 values in the range of 0.56–3.01 μg/mL [4]. This makes the core scaffold a high-value starting point for drug discovery programs targeting neglected tropical diseases and developing novel anticancer agents.

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